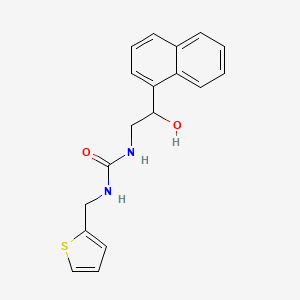

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-(2-hydroxy-2-naphthalen-1-ylethyl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c21-17(12-20-18(22)19-11-14-7-4-10-23-14)16-9-3-6-13-5-1-2-8-15(13)16/h1-10,17,21H,11-12H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOGBENNXYSGCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)NCC3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common method starts with the reaction of naphthalene derivatives with thiophene derivatives under controlled conditions to form the intermediate compounds. These intermediates are then subjected to urea formation reactions, often involving the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several promising biological activities:

-

Bruton's Tyrosine Kinase Inhibition :

- The compound has been investigated as an inhibitor of Bruton's tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways. Dysregulation of BTK is associated with various B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. Therefore, this compound holds potential for therapeutic applications in treating these conditions.

-

Antimicrobial and Anticancer Properties :

- Preliminary studies suggest that the compound may exhibit antimicrobial and anticancer activities. Its structural characteristics allow it to interact with cellular mechanisms that could lead to the inhibition of cancer cell proliferation and microbial growth.

Applications in Medicinal Chemistry

The primary applications of this compound lie within the field of medicinal chemistry:

| Application Area | Description |

|---|---|

| Cancer Treatment | Potential as a BTK inhibitor in B-cell malignancies like leukemia. |

| Antimicrobial Agents | Investigated for its ability to inhibit microbial growth. |

| Drug Development | A candidate for further functionalization and development into new therapies. |

Case Studies and Research Findings

Several studies highlight the compound's potential:

-

Inhibition Studies :

- Research has demonstrated that structurally similar compounds exhibit inhibitory effects on enzymes involved in cancer progression. This suggests that 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea may share similar mechanisms of action.

-

Therapeutic Efficacy :

- Ongoing investigations focus on evaluating the therapeutic efficacy of this compound in preclinical models of cancer and other diseases linked to BTK dysregulation.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-yl)urea: Similar structure but lacks the methyl group on the thiophene ring.

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(furan-2-ylmethyl)urea: Contains a furan ring instead of a thiophene ring.

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(benzyl)urea: Features a benzyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both naphthalene and thiophene moieties, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Biological Activity

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a naphthyl moiety and a thiophenyl group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can be represented as follows:

This structure comprises a urea functional group, a hydroxyl group, and aromatic systems that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Preliminary studies suggest that derivatives of urea compounds exhibit cytotoxic effects against various cancer cell lines. The presence of naphthyl and thiophenyl groups may enhance the interaction with biological targets, potentially leading to apoptosis in cancer cells.

2. Antimicrobial Properties

Research indicates that compounds with similar structures possess antimicrobial properties. The thiophenyl group may play a crucial role in disrupting microbial membranes or inhibiting essential enzymes.

3. Anti-inflammatory Effects

Compounds containing naphthyl and thiophenyl moieties have been reported to exhibit anti-inflammatory activities, likely through the inhibition of pro-inflammatory cytokines.

The mechanisms by which 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity: The urea group may interact with active sites of enzymes involved in cancer progression or inflammation.

- Receptor Modulation: The compound could act as a ligand for various receptors, influencing signaling pathways related to cell growth and immune response.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |

| Study B | Antimicrobial Properties | Showed effective inhibition against Gram-positive bacteria with MIC values ranging from 5 to 20 µg/mL. |

| Study C | Anti-inflammatory Effects | Reduced TNF-alpha levels in vitro by 50% at concentrations of 25 µM. |

Research Findings

Recent literature highlights the importance of structure-activity relationships (SAR) in determining the efficacy of similar compounds. For instance, modifications to the thiophenyl or naphthyl groups can significantly alter biological activity.

Key Research Insights:

- Cytotoxicity: Compounds structurally similar to 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea have shown promising results in inhibiting tumor growth in xenograft models.

- Synergistic Effects: Combinations with other therapeutic agents have been explored, revealing enhanced efficacy against resistant cancer cell lines.

- Toxicity Studies: Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, and what key intermediates should be prioritized?

- Methodological Answer : The compound can be synthesized via a multi-step urea formation strategy. For analogous urea derivatives, triphosgene in tetrahydrofuran (THF) with trimethylamine at 0°C is used to activate carbonyl groups, followed by coupling with amine precursors (e.g., naphthalene- and thiophene-derived intermediates) . Key intermediates include the hydroxyethyl-naphthalene precursor and the thiophen-2-ylmethylamine derivative. Characterization of intermediates via H/C NMR and mass spectrometry (MS) is critical to ensure purity before urea bond formation.

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy. Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, resolves the hydroxyethyl and thiophen-2-ylmethyl substituents. High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) quantifies purity, while infrared (IR) spectroscopy identifies urea C=O stretching (~1640–1680 cm) .

Q. How should researchers design in vitro assays to evaluate the compound’s bioactivity?

- Methodological Answer : Prioritize target-specific assays based on structural analogs. For urea derivatives, enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates are common. Dose-response curves (0.1–100 µM) and IC calculations are recommended. Include positive controls (e.g., staurosporine for kinases) and validate results with orthogonal methods like surface plasmon resonance (SPR) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to adenosine A receptors, and how can results be validated experimentally?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger) using the human adenosine A receptor crystal structure (PDB ID: 4EIY) predicts binding modes. Focus on hydrogen bonding between the urea moiety and residues like Asn253/His250. Validate predictions with competitive binding assays using H-labeled antagonists (e.g., ZM241385) and radioligand displacement studies .

Q. How can environmental degradation pathways of this compound be studied to assess ecotoxicological risks?

- Methodological Answer : Use OECD guidelines for hydrolysis (pH 4–9, 50°C), photolysis (UV light, 300–400 nm), and biodegradation (OECD 301F). Analyze degradation products via LC-MS/MS and quantify half-lives. For ecotoxicology, perform acute toxicity assays on Daphnia magna (48-hr EC) and algal growth inhibition tests (72-hr IC) .

Q. What experimental design is optimal for resolving contradictions between in vitro bioactivity and in vivo efficacy?

- Methodological Answer : Conduct pharmacokinetic (PK) studies in rodents to assess absorption, metabolism, and bioavailability. Compare in vitro metabolic stability (e.g., liver microsomes) with in vivo plasma concentrations. Use knockout models to confirm target engagement. If discrepancies persist, evaluate off-target effects via proteome-wide profiling (e.g., CETSA or thermal shift assays) .

Q. How can researchers optimize storage conditions to maintain compound stability during long-term studies?

- Methodological Answer : Store lyophilized powder under inert gas (argon) at -20°C in amber vials to prevent oxidation and photodegradation. For solutions, use anhydrous DMSO (stored over molecular sieves) and avoid freeze-thaw cycles. Monitor stability via periodic HPLC analysis over 6–12 months .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Report IC/EC values with 95% confidence intervals. For high-throughput screens, apply Z’-factor validation to assess assay robustness. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons .

Q. How can researchers address batch-to-batch variability in compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles, optimizing reaction parameters (temperature, solvent ratios) via design of experiments (DoE). Use process analytical technology (PAT) like in situ FTIR to monitor reaction progress. Standardize purification (e.g., flash chromatography with consistent solvent gradients) and validate purity with orthogonal methods (NMR, LC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.